molecular formula C19H19ClFNO4S B11420594 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide

Cat. No.: B11420594
M. Wt: 411.9 g/mol
InChI Key: WYOBWZSNSDBCMR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group, a dioxidotetrahydrothiophenyl group, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 1,1-dioxidotetrahydrothiophene: This involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide.

    Coupling Reaction: The intermediate compounds are then coupled using appropriate reagents and conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in large reactors.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-chlorobenzyl)acetamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbenzyl)acetamide: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

The presence of the fluorobenzyl group in 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide may confer unique chemical and biological properties compared to similar compounds. This can include differences in reactivity, binding affinity, and biological activity.

Properties

Molecular Formula

C19H19ClFNO4S

Molecular Weight

411.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C19H19ClFNO4S/c20-15-4-6-18(7-5-15)26-12-19(23)22(17-8-9-27(24,25)13-17)11-14-2-1-3-16(21)10-14/h1-7,10,17H,8-9,11-13H2

InChI Key

WYOBWZSNSDBCMR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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